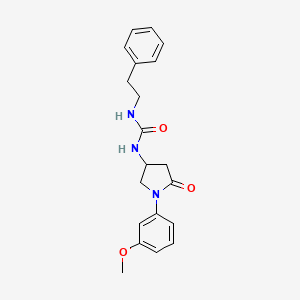

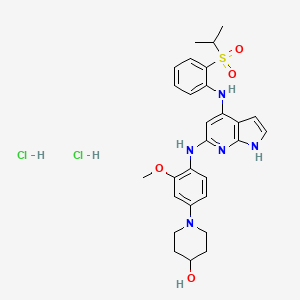

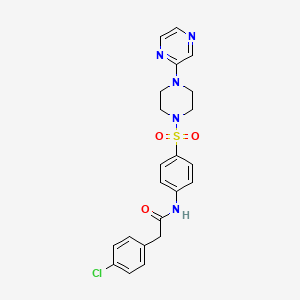

N-(3-methoxyphenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methoxyphenyl)-4-nitrobenzamide” is a chemical compound. Its structure and properties would be similar to other benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, specific reactions or analysis for this compound were not found .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-(3-methoxyphenyl)-4-nitrobenzamide derivatives demonstrate significant potential in corrosion inhibition studies. For instance, research indicates that electron-releasing methoxy substituents enhance the efficiency of these compounds as corrosion inhibitors, particularly in acidic environments. This is supported by electrochemical impedance spectroscopy and polarization studies, revealing these derivatives as effective interface corrosion inhibitors (Mishra et al., 2018).

Chemical Synthesis and Characterization

There has been considerable interest in synthesizing and characterizing various derivatives of this compound. Studies involve the use of different spectroscopic techniques like FTIR, NMR, and density functional theory (DFT) investigations for detailed structural analysis of these compounds (Al‐Sehemi et al., 2017).

Pharmaceutical Research

In the pharmaceutical domain, some derivatives of this compound have been investigated for their potential therapeutic effects, such as antifibrillatory activity. Certain analogs have shown enhanced potency and longer duration of action compared to established drugs (Davydova et al., 2000).

Material Science and Catalysis

Research in material science has also explored the applications of this compound derivatives in the synthesis of cyclometalated complexes. These complexes are used in catalysis, particularly in C–H bond functionalization reactions, showcasing their significance in organic synthesis (Zhou et al., 2018).

Potential Applications in Neuropharmacology

In neuropharmacology, certain compounds structurally related to this compound have been studied for their psycho- and neurotropic properties. These investigations aim to identify potential psychoactive compounds for treating various neurological disorders (Podolsky et al., 2017).

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGXEHBNABOKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

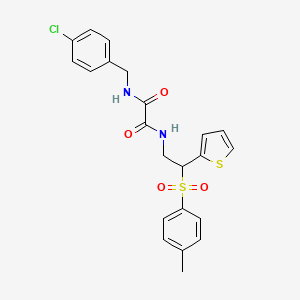

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

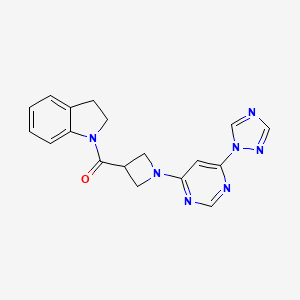

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)

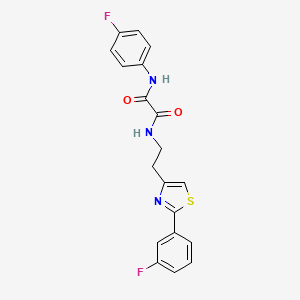

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)